molecular formula C16H12N6O2S2 B2979017 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097889-20-6

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2979017
CAS No.: 2097889-20-6
M. Wt: 384.43
InChI Key: PBXNZXWNDVOXIF-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including pyridine, pyrazine, benzothiadiazole, and sulfonamide, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazine Ring: Starting with a suitable pyridine derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,2-diketones or α-haloketones.

    Benzothiadiazole Synthesis: The benzothiadiazole moiety can be synthesized via condensation reactions involving ortho-diamines and sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the pyrazine and benzothiadiazole units through a sulfonamide linkage. This can be achieved using reagents like sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and benzothiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-carboxamide
  • N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-methylsulfonamide

Uniqueness

Compared to similar compounds, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of functional groups. The presence of both sulfonamide and benzothiadiazole moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S2/c23-26(24,14-3-1-2-12-16(14)22-25-21-12)20-10-13-15(19-9-8-18-13)11-4-6-17-7-5-11/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNZXWNDVOXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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